![molecular formula C24H22N2O4S2 B2435805 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 864976-89-6](/img/structure/B2435805.png)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzo[d]thiazole ring. The presence of the double bond in the benzo[d]thiazole ring indicates that this compound could exist as geometric isomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methylsulfonyl group could potentially undergo reactions with nucleophiles, and the double bond in the benzo[d]thiazole ring could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents, while the carboxamide group could allow for hydrogen bonding .Scientific Research Applications
Antimicrobial Properties
Research has explored the antimicrobial activities of compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide. For instance, Sahin et al. (2012) synthesized derivatives containing the morpholine moiety, which exhibited good to moderate antimicrobial activity, suggesting potential applications in combating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Anti-Cancer Potential
The compound's structural relatives have shown promise in anti-cancer research. A study by Ostapiuk et al. (2017) on similar benzo[d]thiazol derivatives revealed significant antitumor effects, indicating the potential of these compounds in cancer therapy (Ostapiuk, Frolov, & Matiychuk, 2017).
Chemosensory Applications
Compounds structurally related to (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide have been explored for their chemosensory applications. Wang et al. (2015) synthesized coumarin benzothiazole derivatives that could act as chemosensors for cyanide anions, demonstrating the potential utility of such compounds in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Diuretic Activity
In the realm of pharmaceutical applications, research by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally similar, demonstrated diuretic activity. This finding opens the door for potential therapeutic uses in conditions requiring diuresis (Yar & Ansari, 2009).
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-15-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPRIPEXOHLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide |
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